Home > Products > Screening Compounds P86259 > Altretamine hydrochloride
Altretamine hydrochloride - 2975-00-0

Altretamine hydrochloride

Catalog Number: EVT-258573
CAS Number: 2975-00-0
Molecular Formula: C9H19ClN6
Molecular Weight: 246.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Altretamine hydrochloride is an alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Source and Classification

Altretamine hydrochloride belongs to the class of dialkylarylamines and is categorized under organonitrogen compounds. Its molecular formula is C9H18N6ClH\text{C}_9\text{H}_{18}\text{N}_6\cdot \text{ClH} with a molecular weight of approximately 246.74 g/mol. The compound is achiral, having no defined stereocenters or optical activity .

Synthesis Analysis

The synthesis of altretamine was first reported in 1951 and typically involves the dimethylamination of cyanuric chloride. Here are the key steps in its synthesis:

  1. Starting Material: Cyanuric chloride serves as the precursor.
  2. Reagents: Aqueous solutions of dimethylamine (40% concentration) are used along with sodium hydroxide.
  3. Solvent: Acetone is commonly employed as a solvent for the reaction.
  4. Reaction Conditions: The reaction is conducted under controlled conditions to ensure complete conversion to altretamine.

A simple synthesis method has been described, where cyanuric chloride reacts with dimethylamine in a single-pot procedure, leading to the formation of altretamine with high yields .

Molecular Structure Analysis

The molecular structure of altretamine consists of a triazine ring substituted with three dimethylamino groups. The structural formula can be represented as follows:

  • SMILES Notation: Cl.CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
  • InChIKey: AKAQBNIEQUSIJL-UHFFFAOYSA-N

Structural Features

  • Ring System: The triazine ring contributes to the compound's stability and reactivity.
  • Substituents: The presence of three dimethylamino groups enhances its ability to form reactive intermediates upon metabolism .
Chemical Reactions Analysis

Altretamine undergoes several chemical transformations, particularly in vivo, where it is metabolized into reactive alkylating agents through N-demethylation. These metabolites can form covalent bonds with DNA, leading to cytotoxic effects on tumor cells.

Key Reactions

  • N-Demethylation: This metabolic process generates formaldehyde and iminium species that can bind to nucleophilic sites on DNA.
  • Covalent Bond Formation: The formation of DNA adducts is crucial for its anticancer activity, although the exact relationship between these reactions and therapeutic efficacy remains partially understood .
Mechanism of Action

Mechanism Details

  • Activation: Altretamine requires metabolic activation to produce reactive alkylating species.
  • DNA Interaction: These species bind covalently to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes.
  • Cytotoxicity: The resulting DNA damage triggers cellular apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Altretamine hydrochloride exhibits several notable physical and chemical properties:

PropertyValue
StateSolid
Melting Point168 °C
Water Solubility91 mg/L at 25 °C
Log P (Partition Coefficient)2.73
pKa (Strongest Basic)8.75
Polar Surface Area48.39 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

These properties influence its pharmacokinetics and bioavailability, which are critical for its therapeutic application .

Applications

Altretamine hydrochloride is primarily indicated for use in oncology:

  • Primary Use: It is used as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer after initial therapy involving cisplatin or alkylating agents.
  • Efficacy Against Resistant Tumors: Altretamine has shown effectiveness against certain ovarian tumors that are resistant to traditional alkylating agents, highlighting its role in cancer treatment regimens .
Mechanistic Pharmacology of Altretamine Hydrochloride

Metabolic Activation Pathways and Alkylation Mechanisms

Altretamine (hexamethylmelamine) functions as a prodrug requiring metabolic conversion to exert its cytotoxic effects. The primary activation pathway involves sequential N-demethylation, where cytochrome P450 (CYP450) enzymes catalyze the removal of methyl groups from its triazine core. This process generates reactive intermediates such as pentamethylmelamine, tetramethylmelamine, and hydroxymethyl derivatives [1] [4]. Each demethylation step releases formaldehyde—a direct alkylating agent—while subsequent oxidations yield highly electrophilic iminium ions (e.g., N-methylol intermediates) [4]. These ions form covalent bonds with nucleophilic sites on DNA, primarily targeting the N7 position of guanine residues [1] [6].

The alkylation potential correlates with the degree of demethylation: pentamethylmelamine exhibits moderate reactivity, whereas monohydroxymethyl species demonstrate high electrophilicity. This multi-step activation explains altretamine’s delayed cytotoxicity compared to direct-acting alkylators [4]. In vitro studies confirm that unmetabolized altretamine shows negligible DNA-binding capacity, underscoring the necessity of metabolic conversion [1].

Table 1: Key Metabolites in Altretamine Activation Pathway

MetaboliteChemical FormulaAlkylating PotentialRole in DNA Interaction
PentamethylmelamineC₈H₁₅N₆ModeratePrecursor to reactive iminium ions
HydroxymethylpentamethylmelamineC₈H₁₅N₆OHighDirect DNA alkylator
FormaldehydeCH₂OLowCross-linking agent
Iminium ionsVariableHighElectrophilic DNA adduct formation

Role of Cytochrome P450 Enzymes in Prodrug Conversion

CYP450 isoforms drive altretamine’s bioactivation, with CYP1A2, 2B6, and 3A4 identified as the primary catalysts for N-demethylation [2] [7]. Kinetic studies reveal CYP3A4 dominates at therapeutic concentrations, exhibiting the highest Vmax/Km ratio for hydroxylation [7]. Genetic polymorphisms in these enzymes significantly alter activation kinetics:

  • CYP2C19*2 variant reduces demethylation efficiency by 40% in poor metabolizers [7].
  • CYP3A4*1B enhances catalytic turnover, correlating with increased altretamine sensitivity in tumor cells [7].

NADPH-dependent redox cycling facilitates electron transfer to CYP450-bound altretamine, enabling oxygen insertion and C–N bond cleavage [2]. Competitive inhibition studies confirm ketoconazole (CYP3A4 inhibitor) reduces altretamine’s cytotoxicity by >80% in vitro, validating CYP450’s indispensable role [7]. Conversely, CYP1A2 induction via omeprazole accelerates prodrug conversion, suggesting drug-interaction risks [8].

Table 2: CYP450 Isoforms in Altretamine Metabolism

IsoformMetabolic ReactionGenetic Variants Impacting ActivityInhibition Profile
CYP3A4N-demethylation, Hydroxylation*1B (enhanced), *22 (reduced)Ketoconazole (IC₅₀ = 0.008–0.012 μM)
CYP1A2N-demethylation*1F (induced), *1K (reduced)α-Naphthoflavone (IC₅₀ = 0.005 μM)
CYP2B6Hydroxylation*6 (reduced), *4 (reduced)Ticlopidine (IC₅₀ = 0.185 μM)

DNA Adduct Formation and Genotoxic Effects

Altretamine metabolites form stable DNA adducts via alkylation, predominantly at guanine-N7 positions (85% of total adducts) and adenine-N3 sites (12%) [1] [3]. These lesions induce helical distortions through:

  • DNA cross-links: Iminium ions bridge guanine residues across complementary strands, blocking replication fork progression [6].
  • Single-strand breaks: Apurinic sites generated via spontaneous depurination of alkylated bases are converted to breaks by base excision repair (BER) enzymes [3].

Adduct density correlates with cytotoxicity; ovarian carcinoma cells exposed to altretamine (10 μM, 72h) accumulate 18–22 adducts/10⁶ nucleotides, triggering G₂/M arrest [1]. In vitro assays using ³²P-postlabeling confirm adduct persistence >48h post-exposure, overwhelming repair mechanisms [3]. Unlike cisplatin’s intrastrand cross-links, altretamine adducts lack defined spatial orientation, yielding heterogeneous DNA distortion patterns [6].

Table 3: DNA Adducts Induced by Altretamine Metabolites

Adduct TypePrimary SitesStabilityRepair Mechanism
N7-guanine alkylationMajor grooveModerate (t½ = 24h)Base excision repair (BER)
N3-adenine alkylationMinor grooveLow (t½ = 8h)Nucleotide excision repair (NER)
Interstrand cross-linksGuanine-guanineHigh (t½ > 48h)Fanconi anemia pathway

Comparative Analysis of Alkylation Dynamics with Classical Alkylating Agents

Altretamine’s alkylation profile diverges from classical agents in three key aspects:

  • Activation Requirement: Unlike direct alkylators (e.g., mechlorethamine), altretamine depends on hepatic and tumoral CYP450 metabolism for activation. This confers delayed onset but selective cytotoxicity in tissues with high CYP450 expression (e.g., ovarian epithelium) [1] [4].

  • Adduct Specificity: Classical bifunctional agents like cyclophosphamide form defined N7-guanine cross-links, whereas altretamine’s monofunctional iminium ions generate diffuse adducts with lower helix distortion energy (ΔG = 8.2 kcal/mol vs. 14.6 kcal/mol for cisplatin) [6]. This reduces repair efficiency by NER but diminishes platinum cross-resistance [4] [6].

  • Resistance Mechanisms: Tumor cells evade altretamine via:

  • CYP450 downregulation: Reduced metabolic activation in recurrent ovarian cancers [4].
  • Glutathione conjugation: GSTπ-mediated detoxification of iminium ions (not observed with nitrogen mustards) [6].Cross-resistance with cisplatin is minimal due to distinct DNA lesion profiles [1].

Table 4: Alkylation Dynamics of Altretamine vs. Classical Agents

ParameterAltretamineCyclophosphamideCisplatin
Metabolic ActivationCYP450-dependent (3-step)CYP2B6/3A4 (2-step)None (direct binder)
Primary DNA TargetGuanine-N7Guanine-N7Guanine-N7, Adenine-N1
Adduct TypeMonofunctional > cross-linksBifunctional cross-linksIntrastrand cross-links
Resistance DriversGSTπ, CYP450 lossALDH1A1, AGTERCC1, NER upregulation

Altretamine’s lipophilicity (logP = 2.73) enhances tumor penetration but slows activation kinetics, contrasting with hydrophilic agents like cisplatin [1] [6]. This underlies its preferential use in peritoneal malignancies with high metabolic capacity.

Properties

CAS Number

2975-00-0

Product Name

Altretamine hydrochloride

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride

Molecular Formula

C9H19ClN6

Molecular Weight

246.74 g/mol

InChI

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H

InChI Key

AKAQBNIEQUSIJL-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl

Solubility

Soluble in DMSO

Synonyms

Altretamine hydrochloride, Altretamine HCl, Hexamethylmelamine HCl

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.